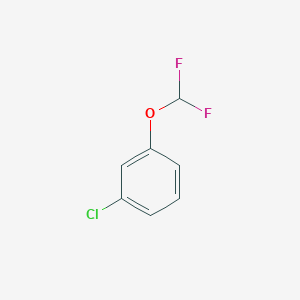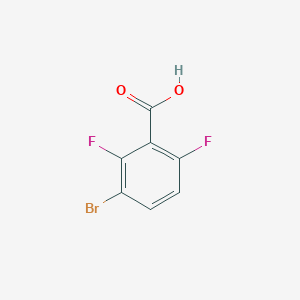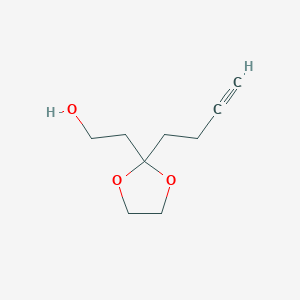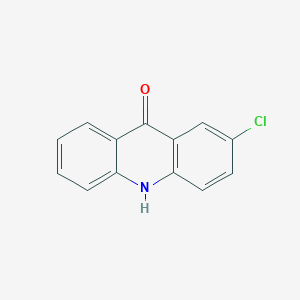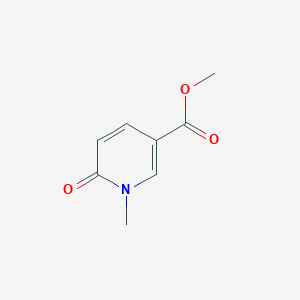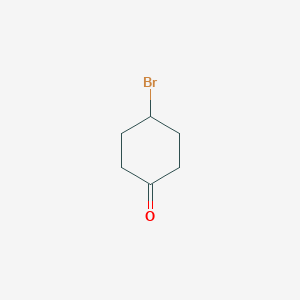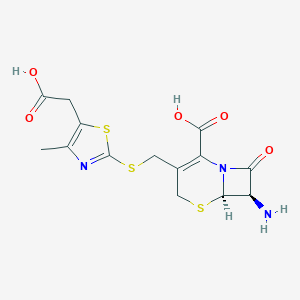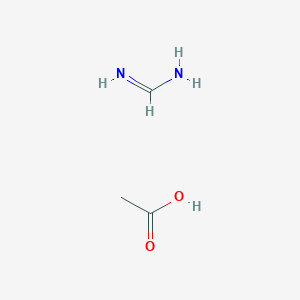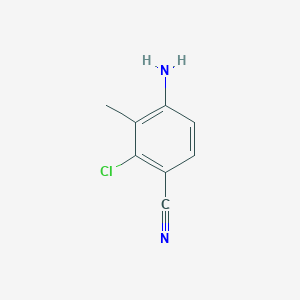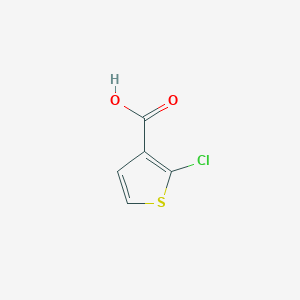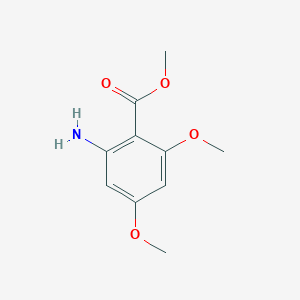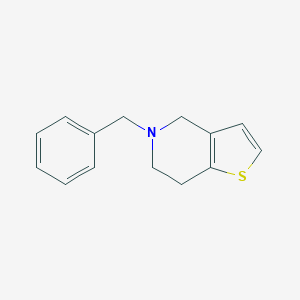
デスクロロチクロピジン
説明
Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet properties Unlike ticlopidine, deschloro ticlopidine lacks a chlorine atom in its structure, which may influence its chemical behavior and biological activity
科学的研究の応用
Deschloro ticlopidine has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research focuses on its potential as an antiplatelet agent and its ability to modulate various biological pathways.
Industry: Deschloro ticlopidine is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
Target of Action
Mode of Action
Pharmacokinetics
Remember to consult a healthcare professional for personalized advice and monitoring while using Deschloro ticlopidine. 🌿🩸 .
生化学分析
Biochemical Properties
Deschloro Ticlopidine, similar to Ticlopidine, may play a role in biochemical reactions involving platelet aggregation. Ticlopidine acts as a unique inhibitor of platelet aggregation, inhibiting platelet aggregation mediated by several interdependent pathways of activation . It inhibits platelet aggregation in response to a number of inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor .
Cellular Effects
The cellular effects of Deschloro Ticlopidine are not well-studied. Ticlopidine, a structurally related compound, has been shown to have significant effects on cells, particularly platelets. It inhibits platelet aggregation, which is a crucial step in the formation of blood clots . This suggests that Deschloro Ticlopidine may have similar effects on cellular processes, particularly those involving platelet function and blood clotting.
Molecular Mechanism
The precise molecular mechanism of Deschloro Ticlopidine is not well-defined. Ticlopidine appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . The observed effects of Ticlopidine on several inducers of platelet aggregation may all result from blockade of the amplifying effect of endogenous ADP released from platelet-dense granules .
Temporal Effects in Laboratory Settings
Ticlopidine, when administered orally to humans, results in ex vivo inhibition of platelet aggregation . Repeated administration of Ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks .
Metabolic Pathways
Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . At least 20 metabolites of Ticlopidine have been identified .
準備方法
Synthetic Routes and Reaction Conditions
Deschloro ticlopidine can be synthesized through several synthetic routes. One common method involves the reduction of ticlopidine using a suitable reducing agent to remove the chlorine atom. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the selective removal of the chlorine atom without affecting other functional groups.
Industrial Production Methods
In an industrial setting, the production of deschloro ticlopidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
Deschloro ticlopidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can further modify the structure of deschloro ticlopidine, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions tailored to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of deschloro ticlopidine.
類似化合物との比較
Similar Compounds
Ticlopidine: The parent compound, known for its antiplatelet properties.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Uniqueness
Deschloro ticlopidine is unique due to the absence of the chlorine atom, which may influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to other thienopyridine derivatives.
特性
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPGBJHJWFJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203649 | |
| Record name | Deschloro ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-78-4 | |
| Record name | Deschloro ticlopidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloro ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCHLORO TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


